[4-Iodo-3-(trifluoromethyl)phenyl]methanol

Suzuki-Miyaura coupling halogen reactivity palladium catalysis

This para-iodo, meta-trifluoromethyl benzyl alcohol is a strategic scaffold for high-value R&D. Its aryl iodide functionality provides superior oxidative addition rates in Pd-catalyzed couplings, enabling milder reaction conditions and higher isolated yields (e.g., 89% for analogous substrates) versus bromo/chloro analogs. The 4-iodo-3-CF₃ substitution pattern ensures precise site-selectivity for building complex unsymmetrical polyaryls, essential for efficient pharmaceutical and agrochemical intermediate production. This unique reactivity profile directly translates to streamlined workflows and cost savings in multi-step synthesis.

Molecular Formula C8H6F3IO
Molecular Weight 302.03 g/mol
CAS No. 959632-19-0
Cat. No. B1525899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-Iodo-3-(trifluoromethyl)phenyl]methanol
CAS959632-19-0
Molecular FormulaC8H6F3IO
Molecular Weight302.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CO)C(F)(F)F)I
InChIInChI=1S/C8H6F3IO/c9-8(10,11)6-3-5(4-13)1-2-7(6)12/h1-3,13H,4H2
InChIKeyYYONAVLDVPQGJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-Iodo-3-(trifluoromethyl)phenyl]methanol (CAS 959632-19-0) – High-Purity Trifluoromethyl-Iodo Benzyl Alcohol for Advanced Synthesis


The compound [4-Iodo-3-(trifluoromethyl)phenyl]methanol (CAS 959632-19-0) is a fluorinated aromatic alcohol characterized by a para-iodo and meta-trifluoromethyl substitution on a benzyl alcohol core [1]. With a molecular formula C₈H₆F₃IO and a molecular weight of 302.03 g/mol, it serves as a versatile scaffold in pharmaceutical and agrochemical research [2]. The compound is commercially available with typical purity specifications of ≥95%, ensuring reliable performance in sensitive synthetic applications .

Why [4-Iodo-3-(trifluoromethyl)phenyl]methanol Cannot Be Simply Replaced by Halogen or Regioisomeric Analogs in Critical Reactions


The combination of a para-iodine atom with a meta-trifluoromethyl group imparts unique electronic and steric properties that directly influence reaction outcomes in palladium-catalyzed cross-couplings and subsequent synthetic steps [1]. Substituting the iodine for bromine or chlorine reduces oxidative addition rates by orders of magnitude, often requiring harsher conditions and leading to lower yields [2]. Furthermore, altering the substitution pattern to the 3-iodo-4-(trifluoromethyl) regioisomer changes the electron density at the reactive site, thereby affecting site-selectivity in sequential couplings [3]. These differences are not merely theoretical; they translate into quantifiable variations in yield and reaction efficiency.

Quantitative Evidence for Selecting [4-Iodo-3-(trifluoromethyl)phenyl]methanol Over Analogs


Iodo vs. Bromo Analog: Quantified Superiority in Suzuki-Miyaura Coupling Yields

In a comparative study of polyfluoroalkylated antipyrines, iodo-derivatives were found to be more advantageous than bromo-containing analogs in Suzuki-Miyaura cross-coupling reactions. Specifically, the yield of heterocycle 3a obtained from 4-iodo-5-trifluoromethyl-antipyrine was 89% after purification, whereas reactions with the corresponding bromo-antipyrine 4a gave lower yields and required elevated temperatures to proceed [1]. This demonstrates a tangible, quantifiable advantage for iodo-substituted substrates under identical catalytic conditions.

Suzuki-Miyaura coupling halogen reactivity palladium catalysis

Oxidative Addition Kinetics: Aryl Iodide vs. Bromide Reactivity Gap

Kinetic studies on the oxidative addition of aryl halides to Pd(0) complexes have established that ortho-substituted aryl iodides remain consistently more reactive than their bromide counterparts, regardless of ligand choice (PPh₃ or dppp) [1]. While exact rate constants vary with substitution, the general reactivity order in Suzuki coupling is R₂-I > R₂-OTf > R₂-Br >> R₂-Cl, with aryl iodides reacting up to 100–1000 times faster than aryl bromides in oxidative addition steps [2].

oxidative addition palladium catalysis kinetics

Regioisomeric Advantage: Site-Selective Coupling Directed by CF₃ Position

The positioning of the trifluoromethyl group relative to the halogen is critical for site-selectivity in sequential cross-couplings. Studies on dihalogenated trifluoromethylbenzenes have shown that the 4-iodo-3-CF₃ substitution pattern imparts a distinct electronic environment compared to the 3-iodo-4-CF₃ isomer, leading to preferential oxidative addition at the desired site and enabling the synthesis of unsymmetrical bi- and terphenyls with excellent regiocontrol [1].

site-selectivity Suzuki-Miyaura regiochemistry

Heavy Atom Effect: Enhanced Density for Crystallography and Radiolabeling

With a molecular weight of 302.03 g/mol and a predicted density of 1.9±0.1 g/cm³, [4-iodo-3-(trifluoromethyl)phenyl]methanol is significantly heavier and denser than its bromo (255.03 g/mol) and chloro (210.58 g/mol) analogs [1]. This 'heavy atom' characteristic facilitates phase determination in X-ray crystallography of protein-ligand complexes via anomalous dispersion, and the iodine atom can serve as a handle for radioiodination (¹²⁵I or ¹³¹I) in tracer studies [2].

heavy atom effect X-ray crystallography radiolabeling

Optimal Application Scenarios for [4-Iodo-3-(trifluoromethyl)phenyl]methanol Driven by Differentiated Evidence


Suzuki-Miyaura Cross-Coupling: Maximizing Yield in the Synthesis of Trifluoromethylated Biaryls

Due to the superior reactivity of the aryl iodide moiety, this compound is the preferred coupling partner for synthesizing trifluoromethyl-containing biaryl pharmacophores. Researchers can expect higher isolated yields (e.g., 89% for analogous substrates) and milder reaction temperatures compared to bromo or chloro alternatives, streamlining the production of drug candidates and agrochemical intermediates [1].

Regioselective Sequential Couplings for Complex Molecule Construction

In multi-step syntheses requiring precise control over coupling sites, the 4-iodo-3-CF₃ substitution pattern ensures high site-selectivity in the first Suzuki-Miyaura step. This leaves other halogen handles (if present) untouched for subsequent functionalization, a critical requirement for building unsymmetrical polyaryl scaffolds found in advanced materials and pharmaceuticals [2].

Heavy Atom Derivatization for Macromolecular Crystallography

The presence of iodine, a strong anomalous scatterer, makes this compound an ideal choice for preparing heavy atom derivatives of proteins or nucleic acids. When incorporated into a ligand, the iodine atom aids in solving phase problems via single-wavelength anomalous diffraction (SAD) or multiple-wavelength anomalous diffraction (MAD) experiments, accelerating structure-based drug design [3].

Synthesis of Radioiodinated Tracers for Biological Studies

The aryl iodide functionality allows for straightforward radioiodination via isotopic exchange or electrophilic substitution, enabling the creation of radiolabeled probes for in vitro and in vivo imaging. This capability is essential for pharmacokinetic and target engagement studies in drug development [4].

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